molecular formula C9H8BrF3O B1362269 4-Methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 261951-89-7

4-Methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1362269
CAS No.: 261951-89-7
M. Wt: 269.06 g/mol
InChI Key: FZICFAROPYFJMF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzyl bromide is an organic compound with the CAS Registry Number 261951-89-7 . It has a molecular formula of C9H8BrF3O and a molecular weight of 269.06 g/mol . This benzyl bromide derivative is characterized by the presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) functional group on its benzene ring, a structure that makes it a versatile and valuable building block in synthetic organic chemistry . The bromomethyl group is a highly reactive site, allowing this compound to act as an electrophile in various substitution reactions, such as alkylations, making it a useful intermediate for constructing more complex molecules . Compounds with trifluoromethyl groups are of significant interest in medicinal and agrochemical research because the introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and overall bioavailability . As such, this compound serves as a key synthetic precursor in research and development settings, particularly for the preparation of potential active pharmaceutical ingredients (APIs) and other specialty chemicals . This product is intended for research and laboratory use only.

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICFAROPYFJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379509
Record name 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-89-7
Record name 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈BrF₃O
  • Molecular Weight : 269.06 g/mol
  • CAS Number : 261951-89-7

Organic Synthesis

4-Methoxy-3-(trifluoromethyl)benzyl bromide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both methoxy and trifluoromethyl groups enhances its reactivity, making it suitable for diverse chemical transformations.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential therapeutic properties. It acts as a precursor for drug development, particularly in synthesizing compounds that exhibit antiviral and anticancer activities. For instance, derivatives synthesized from this compound have shown promising results against the hepatitis C virus and various cancer cell lines.

Biological Studies

The compound is also employed in biological studies to understand enzyme mechanisms and protein interactions. Its ability to modify proteins facilitates research into biochemical pathways, aiding in the elucidation of enzyme-substrate relationships and cellular signaling processes.

Material Science

In material science, this compound is used to create specialty polymers and materials with unique properties. Its incorporation into polymer matrices can enhance material performance, making it valuable for developing advanced materials in various industrial applications.

Antiproliferative Effects

A study investigated the antiproliferative effects of related compounds derived from this compound on cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that modifications on the benzyl moiety significantly influenced their efficacy, with some derivatives exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin.

CompoundIC₅₀ (µM)Cell Line
Doxorubicin0.5HT29
Derivative A0.6HT29
Derivative B0.8Jurkat

Selectivity Against Leishmania

Another investigation focused on the selectivity of certain derivatives against Leishmania donovani, the parasite responsible for leishmaniasis. The study found that compounds with structural similarities to this compound exhibited modest selectivity for inhibiting promastigote proliferation compared to mammalian macrophages, suggesting potential for targeted therapies that minimize side effects .

CompoundEC₅₀ (µM)Target Organism
Compound A10L. donovani
Control (Non-selective)50Macrophages

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The reactivity and applications of benzyl bromide derivatives are heavily influenced by the electronic and steric effects of their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Benzyl Bromide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
4-Methoxy-3-(trifluoromethyl)benzyl bromide 4-OCH₃, 3-CF₃ C₉H₈BrF₃O 269.06 Not reported Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)benzyl bromide 3-CF₃, 5-CF₃ C₉H₅BrF₆ 307.03 Not reported Derivatization in analytical chemistry
2-Fluoro-3-(trifluoromethyl)benzyl bromide 2-F, 3-CF₃ C₈H₅BrF₄ 257.02 58–62 Organic synthesis
3-Chloro-4-(trifluoromethoxy)benzyl bromide 3-Cl, 4-OCF₃ C₈H₅BrClF₃O ~289.35* Not reported Synthesis of bioactive benzamides
4-tert-Butyl benzyl bromide 4-C(CH₃)₃ C₁₁H₁₅Br 227.14 Not reported High-yield alkylation reactions

*Calculated based on stoichiometry.

Key Observations:

Electron-Withdrawing Groups :

  • The -CF₃ group in this compound enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions .
  • 3,5-Bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆) exhibits even greater electron withdrawal due to dual -CF₃ groups, making it highly reactive in derivatization reactions for analytical purposes (e.g., uracil analysis via GC-MS) .

Steric and Electronic Modifiers :

  • The 2-fluoro-3-(trifluoromethyl) analog (C₈H₅BrF₄) has a lower molecular weight (257.02 g/mol) and a defined melting point (58–62°C), suggesting higher crystallinity due to fluorine’s compact size and strong electronegativity .
  • 4-tert-Butyl benzyl bromide (C₁₁H₁₅Br) achieves 98% yield in alkylation reactions (vs. 69% for 3-(trifluoromethyl)benzyl bromide in ), likely due to reduced steric hindrance compared to bulky -CF₃ groups .

Hybrid Substituents: 3-Chloro-4-(trifluoromethoxy)benzyl bromide combines -Cl and -OCF₃ groups, enabling dual electronic effects.

Biological Activity

4-Methoxy-3-(trifluoromethyl)benzyl bromide is an aromatic organic compound classified as an aryl halide, characterized by its unique combination of a methoxy group and a trifluoromethyl group attached to a benzyl structure. Its molecular formula is C₉H₈BrF₃O, with a molecular weight of approximately 269.058 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H8BrF3O\text{C}_9\text{H}_8\text{BrF}_3\text{O}

Key Physical Properties:

  • Melting Point: 75-78 °C
  • Boiling Point: 252.5 °C at 760 mmHg
  • Density: Approximately 1.5 g/cm³
  • Flash Point: Approximately 130.2 °C

These properties suggest that the compound is stable under standard conditions, which is essential for its use in biological assays.

The biological activity of this compound is largely attributed to its structural features that enhance reactivity. The electron-donating methoxy group activates the aromatic ring towards nucleophilic substitution reactions, while the trifluoromethyl group can influence lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzyl bromides have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL for different analogues . The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity due to its electron-withdrawing nature, which may facilitate interactions with microbial targets.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds have revealed their potential as antitumor agents. For example, thiazole-bearing derivatives demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can lead to increased potency against specific cancer types.

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of related compounds highlighted that specific substitutions on the benzyl moiety significantly influenced their efficacy against cancer cell lines such as HT29 and Jurkat. Compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .

Case Study 2: Selectivity Against Leishmania

Another investigation examined the selectivity of certain derivatives against Leishmania donovani, a parasite responsible for leishmaniasis. Compounds with structural similarities showed modest selectivity for inhibiting promastigote proliferation compared to mammalian macrophages, suggesting a targeted therapeutic window that could minimize side effects .

Research Findings Summary Table

Study Compound Biological Activity IC₅₀/MIC Values Notes
Study 1Thiazole DerivativeAntitumor Activity<1 µg/mLEffective against HT29 and Jurkat cells
Study 2Trifluoromethyl AnalogueAntimicrobialMIC: 46.9–93.7 μg/mLActive against multi-drug resistant strains
Study 3Related Benzyl BromidesAntiparasiticEC₅₀ in low µM rangeSelective for Leishmania donovani

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesReference
Bromination (NBS)65–75≥95Radical side reactions
HBr Substitution80–85≥98Moisture sensitivity

Q. Table 2: NMR Spectral Data

Proton Environmentδ (ppm)MultiplicityIntegrationAssignment
CH₂Br3.71s2HBenzyl bromide
OCH₃3.89s3HMethoxy group
Aromatic H7.37–7.63m3HTrifluoromethyl ring

Key Considerations for Researchers

  • Handling : Use Schlenk lines for air-sensitive reactions due to the compound’s moisture sensitivity .
  • Data Interpretation : Cross-validate NMR and MS results with computational predictions to resolve spectral ambiguities .
  • Safety : Refer to SDS guidelines for proper disposal and emergency protocols (e.g., eye/glove protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 2
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